N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine
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Overview
Description
7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic substitution reaction where a chloroquinoline derivative reacts with an amine compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Quinoline N-oxides: Compounds with oxidized quinoline rings, showing different biological activities.
Uniqueness
7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C25H24Cl2N4O2 |
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Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C25H24Cl2N4O2/c1-32-24-12-17(2-6-23(24)33-16-18-3-7-25(27)31-15-18)14-28-10-11-30-21-8-9-29-22-13-19(26)4-5-20(21)22/h2-9,12-13,15,28H,10-11,14,16H2,1H3,(H,29,30) |
InChI Key |
YAOQKPXTHXUVJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCNC2=C3C=CC(=CC3=NC=C2)Cl)OCC4=CN=C(C=C4)Cl |
Origin of Product |
United States |
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